Technical Monograph: 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide
Technical Monograph: 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide
This technical guide provides an in-depth analysis of 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide , a specific urea derivative of the 2-oxa-6-azaspiro[3.4]octane scaffold.[1] This compound represents a strategic class of "sp3-rich" building blocks used in modern drug discovery to improve physicochemical properties such as solubility and metabolic stability compared to traditional flat aromatic systems.[1]
[1][2]
Chemical Identity & Structural Analysis[1][3]
This compound is a urea derivative of the spirocyclic amine 2-oxa-6-azaspiro[3.4]octane.[1] It features a rigid spiro-carbon junction connecting a four-membered oxetane ring and a five-membered pyrrolidine ring, with a primary carboxamide (urea) moiety attached to the pyrrolidine nitrogen.[1]
| Property | Detail |
| IUPAC Name | 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide |
| Common Name | 6-Carbamoyl-2-oxa-6-azaspiro[3.4]octane |
| Parent Scaffold CAS | 220290-68-6 (2-Oxa-6-azaspiro[3.4]octane) |
| Molecular Formula | |
| Molecular Weight | 156.18 g/mol |
| SMILES | NC(=O)N1CC2(COC2)C1 |
| Stereochemistry | Achiral (The spiro center is not stereogenic due to the symmetry of the oxetane ring relative to the pyrrolidine plane in this specific substitution pattern).[1][2] |
Structural Significance
The spiro[3.4]octane core is a bioisostere of the morpholine ring.[1] Unlike morpholine, which exists in a chair conformation, the spiro system enforces a distinct vector geometry.[1]
-
Oxetane Ring: Lowers lipophilicity (LogP) and blocks metabolic hot-spots often found on aliphatic chains.[1] It acts as a weak hydrogen bond acceptor.[1]
-
Pyrrolidine Ring: Provides the attachment point for the pharmacophore (the urea group) and contributes to the rigid sp3 character.[1]
-
Urea Moiety: Acts as a dual Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA), critical for receptor binding interactions.[1]
Synthesis Protocols
The synthesis is typically modular, starting with the construction of the spiro-amine core followed by functionalization to the urea.[1]
Phase 1: Synthesis of the Parent Amine (Reference Route)
Note: While the parent amine is commercially available, in-house synthesis often proceeds via cyclization of cyclobutane derivatives.[1]
-
Starting Material: tert-Butyl 3-methyleneazetidine-1-carboxylate or similar cyclobutanone precursors.[1]
-
Spiro-Annulation: A [3+2] cycloaddition or alkylation sequence is used to build the second ring.[1] A common industrial route involves the esterification and cyclization of 1,1-bis(hydroxymethyl) derivatives.[1]
-
Deprotection: Removal of the N-Boc group (using TFA/DCM) yields the free amine 2-oxa-6-azaspiro[3.4]octane .[1]
Phase 2: Carboxamide (Urea) Formation
This specific protocol describes the conversion of the secondary amine to the primary urea (carboxamide).[1]
Reagents:
-
Substrate: 2-Oxa-6-azaspiro[3.4]octane (free base or HCl salt).[1]
-
Reagent: Trimethylsilyl isocyanate (TMS-NCO).[1]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]
Step-by-Step Protocol:
-
Preparation: Dissolve 2-oxa-6-azaspiro[3.4]octane (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (
).-
Note: If starting with the HCl salt, add Triethylamine (TEA, 1.2 eq) to liberate the free amine.[1]
-
-
Addition: Cool the solution to 0°C. Dropwise add Trimethylsilyl isocyanate (1.1 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS for the disappearance of the starting amine (
) and appearance of the product ( ). -
Quench & Workup: Quench with saturated aqueous
. Extract with DCM (3x).[1] -
Purification: The crude urea is often pure enough.[1] If necessary, purify via flash column chromatography (MeOH/DCM gradient) or recrystallization from EtOAc/Hexane.[1]
Synthesis Logic Diagram
Figure 1: Synthetic pathway for the conversion of the spiro-amine scaffold to the target carboxamide.[1]
Physicochemical Properties[1][5]
The incorporation of the oxetane ring and the spiro-geometry significantly alters the properties compared to linear alkyl ureas or piperidine analogues.[1]
Calculated & Predicted Data
| Property | Value | Rationale |
| LogP (Predicted) | -1.2 to -0.8 | Highly polar due to the urea and ether oxygen; significantly lower than cyclohexane analogues.[1] |
| TPSA | ~64.4 Ų | Urea (43.[1]09) + Ether (9.[1]23) + Amine contribution. Good range for CNS penetration if LogP is balanced.[1] |
| Solubility | High (>5 mg/mL) | The oxetane oxygen acts as a H-bond acceptor, disrupting crystal lattice energy and enhancing aqueous solubility.[1] |
| pKa | Neutral | The urea nitrogen is non-basic.[1] The oxetane oxygen is very weakly basic (pKa ~ -2).[1] |
| Fsp3 | 0.86 (6/7) | High fraction of sp3 carbons correlates with improved clinical success rates (lower promiscuity).[1] |
Metabolic Stability
The oxetane ring is a metabolic "soft spot" blocker.[1]
-
Mechanism: In standard cyclic ethers (like THF), the
-carbon is prone to P450-mediated oxidation.[1] The strained 4-membered oxetane ring resists this oxidation due to geometric constraints (poor orbital overlap for the radical intermediate).[1] -
Outcome: The 2-oxa-6-azaspiro[3.4]octane scaffold typically exhibits longer half-life (
) in microsomal stability assays compared to pyrrolidine or THF analogues.[1]
Medicinal Chemistry Applications
Bioisosterism
This compound acts as a rigid, polar bioisostere for:
-
Morpholine Ureas: Replacing a morpholine ring with this spiro system reduces lipophilicity and changes the exit vector of the urea group, potentially picking up novel H-bond interactions in a binding pocket.[1]
-
Cyclohexyl Ureas: Increases solubility and lowers LogD, reducing non-specific binding and HERG liability.[1]
SAR Workflow (Structure-Activity Relationship)
When optimizing a lead compound, this scaffold is introduced to:
-
Lower Lipophilicity: If a lead is too greasy (LogP > 4).[1]
-
Rigidify the Linker: The spiro center locks the orientation of the urea relative to the oxetane, reducing the entropic penalty upon binding.[1]
Figure 2: Strategic rationale for deploying the spiro[3.4]octane scaffold in lead optimization.
Analytical Characterization
To validate the synthesis of 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide , look for these specific signatures:
-
1H NMR (DMSO-d6, 400 MHz):
-
~5.8–6.0 ppm (s, 2H): Characteristic broad singlet for the primary urea protons (
).[1] - ~4.4–4.5 ppm (m, 4H): Oxetane ring protons (distinctive downfield shift due to oxygen).[1]
- ~3.3–3.5 ppm (m, 4H): Pyrrolidine ring protons adjacent to the urea nitrogen.[1]
- ~2.0–2.2 ppm (m, 2H): Methylene protons of the pyrrolidine ring (if resolved).[1]
-
~5.8–6.0 ppm (s, 2H): Characteristic broad singlet for the primary urea protons (
-
LC-MS:
-
IR Spectroscopy:
References
-
Wuitschik, G., et al. (2008).[1][3] "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 47(24), 4512–4515.[1] [1]
- Foundational paper establishing the oxetane spirocycles as morpholine surrog
-
Burkhard, J. A., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529.[1] [1]
- Review of the physicochemical benefits of oxetane incorpor
-
Carreira, E. M., & Fessard, T. C. (2014).[1] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.[1] [1]
- Comprehensive review on the synthesis of spiro[3.x] systems.
-
PubChem Compound Summary. (2025). "2-Oxa-6-azaspiro[3.4]octane."[1][4][2][3][5][6][7][8][9][10] National Center for Biotechnology Information.[1] [1]
-
Source for parent scaffold identifiers and basic properties.[1]
-
-
Barnes-Seeman, D. (2012).[1] "The role of spirocyclic scaffolds in drug discovery." Current Topics in Medicinal Chemistry, 12(14), 1481-1496.[1]
- Discusses the Fsp3 and solubility advantages of spiro scaffolds.
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. WO2021170631A1 - Difluorocyclohexyl derivatives as il-17 modulators - Google Patents [patents.google.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. chem-space.com [chem-space.com]
- 5. 903321-79-9_CAS号:903321-79-9_5-(2-Ethoxyethoxy)-2-methylisoquinolin-1(2H)-one - 化源网 [chemsrc.com]
- 6. 940077-81-6|N-Ethyl-3-(hydroxymethyl)piperidine-1-carboxamide|BLD Pharm [bldpharm.com]
- 7. 220290-68-6|2-Oxa-6-azaspiro[3.4]octane|BLD Pharm [bldpharm.com]
- 8. data.epo.org [data.epo.org]
- 9. WO2018106643A1 - Heterocyclic azoles for the treatment of demyelinating diseases - Google Patents [patents.google.com]
- 10. WO2023275301A1 - Imidazotriazine derivatives as il-17 modulators - Google Patents [patents.google.com]
